Choline

Description

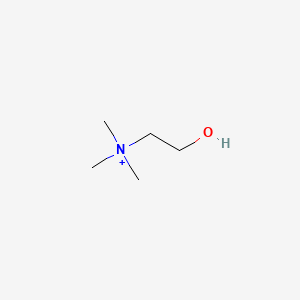

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYIOHPDSNJKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-48-1 (chloride) | |

| Record name | Choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043789 | |

| Record name | Choline ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Choline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62-49-7, 5413-08-1 | |

| Record name | Choline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC6393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Choline Biochemistry and Metabolic Pathways

Biosynthesis of Choline

While this compound is considered an essential nutrient, meaning dietary intake is necessary, mammals can synthesize a limited amount endogenously. imrpress.comnih.gov This de novo synthesis primarily occurs in the liver. nih.govwikipedia.orgoregonstate.edu

Endogenous Synthesis Pathways

The primary endogenous pathway for this compound synthesis in mammals involves the methylation of phosphatidylethanolamine (B1630911) (PE) to phosphatidylthis compound (PC). nih.govwikipedia.orgoregonstate.edunih.gov This pathway is crucial, especially when dietary this compound intake is insufficient. imrpress.comspandidos-publications.com

The phosphatidylethanolamine N-methyltransferase (PEMT) pathway is the sole endogenous route for this compound biosynthesis in mammals. nih.govwikipedia.orgnih.gov This pathway, predominantly active in the liver, catalyzes the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC). nih.govwikipedia.orgoregonstate.edupnas.org The enzyme responsible, PEMT, is located on the endoplasmic reticulum and mitochondria-associated membranes. nih.govwikipedia.org Approximately 30% of hepatic PC is generated via the PEMT pathway, with the remaining 70% synthesized through the CDP-choline pathway, which utilizes dietary this compound. nih.govwikipedia.org The PC produced by the PEMT pathway can then be degraded by phospholipases C/D, releasing free this compound. wikipedia.org

The de novo synthesis of phosphatidylthis compound via the PEMT pathway involves three sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl group donor. wikipedia.orgoregonstate.edupnas.orgmdpi.com Phosphatidylethanolamine is converted to phosphatidylmonomethylethanolamine (PMME), then to phosphatidyldimethylethanolamine (PDME), and finally to phosphatidylthis compound (PC). pnas.orgmdpi.com In mammals, a single enzyme, PEMT, catalyzes all three methylation reactions. pnas.org The this compound moiety is generated endogenously when the newly formed PC is catabolized by phospholipases. oregonstate.edu

The Kennedy pathway, while not a de novo synthesis pathway for this compound itself, is the primary route for the synthesis of phosphatidylthis compound in all nucleated cells and utilizes this compound as a precursor. nih.govpnas.orgnih.govbiorxiv.org This pathway involves the phosphorylation of this compound to phosphothis compound (B91661) by this compound kinase, followed by the conversion of phosphothis compound to CDP-choline by CTP:phosphothis compound cytidylyltransferase, and finally the transfer of phosphothis compound from CDP-choline to diacylglycerol to form PC, catalyzed by this compound phosphotransferase. imrpress.comnih.govnih.govbiorxiv.orgnih.gov

Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway

Interconversion and Catabolism of this compound

This compound undergoes various interconversions and catabolic processes within the body. imrpress.com It can be converted into essential components like phosphatidylthis compound, sphingomyelin (B164518), and acetylthis compound (B1216132), or oxidized to betaine (B1666868). imrpress.comoregonstate.edufrontiersin.org

Oxidation to Betaine: The this compound Oxidase Pathway

This compound can be oxidized to betaine through a two-step enzymatic pathway, primarily occurring in the liver and kidney. oregonstate.edunih.gov The first step is catalyzed by mitochondrial this compound dehydrogenase (also referred to as this compound oxidase), which converts this compound to betaine aldehyde. oregonstate.edufrontiersin.orgnih.gov This reaction is FAD-dependent and produces FADH₂. frontiersin.orgnih.gov Betaine aldehyde is then oxidized to betaine by betaine aldehyde dehydrogenase, an enzyme found in both the mitochondrial matrix and the cytosol. oregonstate.edu The conversion of this compound to betaine is considered irreversible. usda.gov

| Enzyme | Reaction | Location | Cofactor |

| This compound dehydrogenase | This compound → Betaine aldehyde | Mitochondria | FAD |

| Betaine aldehyde dehydrogenase | Betaine aldehyde → Betaine | Mitochondria, Cytosol | - |

Research into this compound oxidase has explored its catalytic mechanism. Studies using betaine aldehyde and its analog 3,3-dimethylbutyraldehyde (B104332) have provided insights into the enzyme's activity. nih.gov For instance, the oxidation of betaine aldehyde by this compound oxidase appears to require a catalytic base with a pKa of approximately 6.7. nih.gov Stopped-flow spectrophotometry has shown rapid reduction of enzyme-bound flavin upon mixing with betaine aldehyde or this compound. nih.gov NMR spectroscopy indicates that betaine aldehyde predominantly exists as a diol form in aqueous solution. nih.gov

Role of Betaine as a Methyl Donor

Betaine, the oxidation product of this compound, serves as a crucial methyl donor in one-carbon metabolism. imrpress.comwikipedia.orgnih.govfrontiersin.orgnih.govorffa.com Its primary role is in the remethylation of homocysteine to form methionine. oregonstate.eduorffa.com This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.govfrontiersin.org

| Methyl Donor | Acceptor | Enzyme | Product |

| Betaine | Homocysteine | Betaine-homocysteine methyltransferase | Methionine |

Betaine can donate three methyl groups. frontiersin.org This function is particularly important as it can spare methionine, allowing methionine to be utilized for protein synthesis and other vital methylation reactions mediated by S-adenosylmethionine (SAM). orffa.combiochem.netmdpi.com While this compound can also act as a methyl donor after its conversion to betaine, betaine itself is considered a more efficient methyl donor. orffa.combiochem.net Studies have reported that the conversion efficiency of this compound to betaine for methyl donation is around 55%. orffa.combiochem.net

Betaine's role as a methyl donor is interconnected with folate metabolism, as both contribute to the remethylation of homocysteine. usda.govmdpi.com Diminished availability of one methyl donor can increase the demand for the other. usda.gov

Degradation Pathways of this compound Metabolites

This compound metabolites undergo various degradation processes. One significant pathway involves the oxidation of this compound to betaine. In the liver, this compound is irreversibly oxidized to glycine (B1666218) betaine aldehyde by this compound oxidases, which is then further oxidized to trimethylglycine (betaine) by betaine-aldehyde dehydrogenases. wikipedia.orgoregonstate.edu This oxidative process is a major pathway for both this compound degradation and glycine betaine biosynthesis. pnas.org

In microorganisms, such as Paracoccus denitrificans, this compound degradation proceeds aerobically through a series of demethylation steps, converting this compound to betaine aldehyde, then glycine betaine, dimethylglycine, and sarcosine, ultimately yielding glycine. asm.org Each oxidative demethylation step from glycine betaine to glycine can potentially produce formaldehyde. asm.org While the oxidative pathway from this compound to glycine betaine is common across various life forms, the reverse process, the reduction of glycine betaine back to this compound, has primarily been observed in fungi. pnas.org This reductive pathway in fungi can serve as an alternative source of this compound. pnas.org

This compound-containing phospholipids (B1166683) and other substances, such as glycerophosphocholines, are transported in blood lipoproteins. wikipedia.org Phosphothis compound and glycerophosphocholines can be hydrolyzed by phospholipases to release this compound, which then enters the portal vein. wikipedia.org Fat-soluble this compound compounds, like phosphatidylthis compound and sphingomyelins, are either hydrolyzed by phospholipases or incorporated into chylomicrons for lymphatic transport. wikipedia.org

Major this compound Metabolic Pathways

This compound participates in three primary metabolic pathways: oxidation, phosphorylation, and acetylation. imrpress.comdoaj.orgimrpress.com The oxidation pathway leads to betaine, contributing to methyl metabolism. imrpress.comimrpress.com The acetylation pathway transforms this compound into acetylthis compound, a crucial neurotransmitter. imrpress.comimrpress.com The phosphorylation pathway is central to phospholipid metabolism, serving as a precursor for essential compounds like phosphothis compound and phosphatidylthis compound, and influencing lipid metabolism and transport. imrpress.comimrpress.com

Phosphorylation Pathway and Phospholipid Synthesis

The phosphorylation pathway is the primary mechanism for the synthesis of phosphatidylthis compound (PC), a major phospholipid in eukaryotic cell membranes. numberanalytics.comnih.govnumberanalytics.com This pathway involves the conversion of this compound to phosphothis compound and subsequently to PC. imrpress.com

Cytidine (B196190) Diphosphate (CDP)-Choline Pathway (Kennedy Pathway)

The CDP-choline pathway, also known as the Kennedy pathway, is the predominant route for phosphatidylthis compound synthesis in most mammalian cells. numberanalytics.comnih.govnumberanalytics.comwikipedia.orgresearchgate.netyeastgenome.orgmolbiolcell.org This pathway was first identified by Eugene P. Kennedy in 1956. wikipedia.orgresearchgate.net It accounts for approximately 70% of PC biosynthesis in the liver, while the phosphatidylethanolamine N-methyltransferase (PEMT) pathway contributes the remaining 30%. imrpress.comwikipedia.org

The Kennedy pathway involves a sequence of enzymatic reactions. It begins with the uptake of exogenous this compound into the cell. wikipedia.org The first step is the phosphorylation of this compound to form phosphothis compound, catalyzed by this compound kinase. imrpress.comwikipedia.orgmolbiolcell.orgnih.govreactome.org Phosphothis compound is then converted to CDP-choline by CTP:phosphothis compound cytidylyltransferase, which is considered the rate-limiting enzyme in this pathway. nih.govwikipedia.orgaocs.org Finally, CDP-choline reacts with diacylglycerol (DAG) to form phosphatidylthis compound, a reaction catalyzed by cholinephosphotransferase. imrpress.comnih.govwikipedia.orgreactome.orgontosight.ai

This compound Kinase (ChoK) Catalysis of Phosphothis compound Formation

This compound kinase (CK), also known as this compound phosphokinase (ChoK), is a cytosolic enzyme that catalyzes the initial step of the CDP-choline pathway: the phosphorylation of this compound to phosphothis compound. wikipedia.orgwikipedia.orgnih.govontosight.airesearchgate.net This reaction involves the transfer of a phosphate (B84403) group from ATP to this compound, producing phosphothis compound and ADP. wikipedia.orgwikipedia.orgnih.govontosight.ai Magnesium ions (Mg²⁺) are required as a cofactor for this reaction. imrpress.comwikipedia.orgnih.gov

In humans, this compound kinase activity is encoded by two distinct genes, CHKA and CHKB, which give rise to at least three isoforms: CKα-1, CKα-2, and CKβ. wikipedia.orgnih.govresearchgate.net These isoforms function as active homo- or heterodimers (or oligomers). wikipedia.orgnih.govresearchgate.net While both genes contribute to phosphothis compound generation, they may have differing metabolic and biological roles. nih.gov CKα isoforms are enriched in tissues like the testis and liver, while CKβ is more abundant in the liver and heart. wikipedia.org Under normal conditions, this compound kinase is not the rate-limiting enzyme of the CDP-choline pathway. wikipedia.org

Research has shown that this compound kinase can also phosphorylate ethanolamine (B43304), a precursor for phosphatidylethanolamine synthesis. wikipedia.org The activity and expression of this compound kinase, particularly CKα, have been observed to be upregulated in various cancers, suggesting a role in tumor progression. nih.govnih.govontosight.airesearchgate.net Conversely, hypoxia has been shown to decrease this compound phosphorylation, this compound kinase activity, and the levels of ChKα mRNA and protein. nih.gov

Here is a table summarizing the this compound kinase reaction:

| Substrates | Products | Enzyme | Cofactor |

| This compound | Phosphothis compound | This compound Kinase | Mg²⁺ |

| ATP | ADP |

CDP-Choline:1,2-Diacylglycerol Cholinephosphotransferase (CPT) Activity

CDP-choline:1,2-Diacylglycerol cholinephosphotransferase (CPT), also referred to as cholinephosphotransferase, is an enzyme that catalyzes the final step of the CDP-choline pathway. imrpress.comontosight.aiwikipedia.orgnih.gov This reaction involves the transfer of a phosphothis compound moiety from CDP-choline to 1,2-diacylglycerol (DAG), resulting in the formation of phosphatidylthis compound (PC) and CMP. ontosight.aiwikipedia.orgnih.gov This enzymatic activity is crucial for the synthesis of PC, a primary component of cellular membranes and lipoproteins. ontosight.ai

CPT activity is typically membrane-bound and requires magnesium ions (Mg²⁺) as a cofactor for its catalytic function. ontosight.ai In mammalian cells, two human genes, CEPT1 and CPT1, encode enzymes that contribute to the synthesis of phosphatidylthis compound and phosphatidylethanolamine through the CDP-alcohol pathways. molbiolcell.orgmolbiolcell.org CEPT1 can utilize both CDP-choline and CDP-ethanolamine to synthesize PC and phosphatidylethanolamine, respectively, while CPT1 is specific for CDP-choline, exclusively synthesizing PC. molbiolcell.orgmolbiolcell.org

Studies on the intracellular localization of CPT activity have shown it to be primarily in the endoplasmic reticulum, although some studies have also detected activity in Golgi, nuclear, and mitochondrial fractions, depending on the method of subcellular fractionation used. nih.govjci.org CPT1 has been specifically localized to the Golgi, while CEPT1 is found in both the endoplasmic reticulum and nuclear membranes. molbiolcell.orgmolbiolcell.org The activity of CPT can be influenced by factors such as substrate availability, enzyme expression levels, and the presence of regulatory proteins or lipids. ontosight.ai Research has also indicated that certain amino acids, such as lysine (B10760008) and aspartic acid, can modulate CPT activity by altering the maximum velocity of the reaction. jci.org

Here is a table summarizing the CPT reaction:

| Substrates | Products | Enzyme | Cofactor |

| CDP-choline | Phosphatidylthis compound | CDP-Choline:1,2-Diacylglycerol Cholinephosphotransferase (CPT) | Mg²⁺ |

| 1,2-Diacylglycerol | CMP |

Phosphatidylthis compound (PC) Synthesis via PEMT Pathway

In addition to the CDP-choline pathway, phosphatidylthis compound can also be synthesized through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. wikipedia.orgnumberanalytics.comnumberanalytics.comaocs.org This pathway is particularly significant in the liver, where it contributes approximately 30% of PC synthesis when this compound supply is adequate. imrpress.comwikipedia.orgaocs.org However, the PEMT pathway becomes critical for maintaining hepatic PC levels when dietary this compound is limited. aocs.org

The PEMT pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. wikipedia.orgaocs.org This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which is an intrinsic membrane protein located primarily in the endoplasmic reticulum and mitochondria-associated membranes. wikipedia.orgaocs.orgmdpi.com PEMT transfers three methyl groups from S-adenosyl-L-methionine (SAM) to the ethanolamine headgroup of PE, converting it to this compound within the PC molecule. wikipedia.orgwikipedia.orgmdpi.com This process generates S-adenosylhomocysteine (SAH) as a byproduct. wikipedia.org

PC molecules synthesized via the PEMT pathway tend to be more diverse in their fatty acid composition, often containing longer-chain, polyunsaturated species compared to those produced by the CDP-choline pathway. wikipedia.orgmdpi.com The PEMT pathway plays a crucial role in liver function, including the formation and secretion of very-low-density lipoproteins (VLDL) and the secretion of PC in bile. wikipedia.orgaocs.org

Here is a table summarizing the PEMT pathway:

| Substrate | Product | Enzyme | Methyl Donor | Byproduct |

| Phosphatidylethanolamine | Phosphatidylthis compound | Phosphatidylethanolamine N-methyltransferase (PEMT) | S-adenosyl-L-methionine | S-adenosylhomocysteine |

Acetylation Pathway and Neurotransmitter Synthesis

One of the critical roles of this compound is its participation in the synthesis of acetylthis compound (ACh), a key neurotransmitter. imrpress.comwikipedia.orgclevelandclinic.org This process occurs primarily in cholinergic neurons. tmc.edunih.govwikipedia.org

This compound Acetyltransferase (ChAT) and Acetylthis compound (ACh) Production

Acetylthis compound is synthesized from this compound and acetyl coenzyme A (acetyl-CoA) through a single-step reaction catalyzed by the enzyme this compound acetyltransferase (ChAT). clevelandclinic.orgtmc.eduwikipedia.orgnih.govsigmaaldrich.comwikipedia.org ChAT is found in high concentrations within the axon terminals of cholinergic neurons, where ACh is produced. tmc.eduwikipedia.org The presence of ChAT serves as a marker for cholinergic neurons. tmc.edu

The availability of both this compound and acetyl-CoA are considered rate-limiting factors in the synthesis of ACh. tmc.edunih.govsigmaaldrich.com Acetyl-CoA is primarily derived from glucose metabolism within the mitochondria, while this compound is transported into the nerve terminal from the synaptic cleft and the plasma. tmc.edunih.govnih.govsigmaaldrich.com A high-affinity sodium-dependent this compound transporter is responsible for the uptake of this compound into cholinergic neurons. nih.govnih.govcaldic.com A significant portion of the this compound used for ACh synthesis is recycled from the breakdown of released ACh in the synaptic cleft by the enzyme acetylcholinesterase (AChE). tmc.edunih.govsigmaaldrich.comwikipedia.orgmetu.edu.trresearchgate.net

Research indicates that while increasing dietary this compound can increase brain this compound availability, it may not necessarily increase ACh synthesis or release, suggesting that this compound needs to be incorporated into phospholipids in the brain to serve as a precursor for ACh biosynthesis. caldic.com

Interconnectivity with One-Carbon Metabolism

This compound metabolism is deeply intertwined with one-carbon metabolism, a network of pathways involving the transfer of one-carbon units, primarily for methylation reactions, nucleotide synthesis, and amino acid metabolism. oregonstate.eduimrpress.comfrontiersin.orgmdpi.comresearchgate.netcreative-proteomics.com

This compound-Methionine Cycle Interactions

This compound interacts with the methionine cycle, a central component of one-carbon metabolism. frontiersin.orgmdpi.comnih.govcreative-proteomics.com this compound is a precursor to betaine (trimethylglycine), which serves as a methyl donor in the remethylation of homocysteine to form methionine. oregonstate.eduimrpress.commdpi.comwikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). oregonstate.eduimrpress.commdpi.comresearchgate.netresearchgate.netnih.gov This provides an alternative route for methionine regeneration from homocysteine, independent of the folate and vitamin B12 dependent pathway. researchgate.netcreative-proteomics.com

The de novo synthesis of this compound itself also relies on methyl groups derived from methionine, specifically via S-adenosylmethionine (SAM). oregonstate.edufrontiersin.orgmdpi.comwikipedia.orgnih.govresearchgate.net Three methylation steps, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), convert phosphatidylethanolamine to phosphatidylthis compound, a process requiring SAM as the methyl donor. oregonstate.edumdpi.comwikipedia.orgresearchgate.net

Perturbations in either the this compound or methionine metabolic pathways can lead to compensatory changes in the other, highlighting their interconnectedness. nih.gov For instance, this compound deficiency can increase the demand for dietary folate to support homocysteine remethylation. nih.govnih.gov

Folate and Vitamin B12 Dependencies

Folate and vitamin B12 are crucial cofactors in one-carbon metabolism and have significant dependencies with this compound metabolism. imrpress.commdpi.comresearchgate.netnih.govnih.govimrpress.combmj.comkarger.comnih.gov The primary pathway for remethylating homocysteine to methionine is dependent on vitamin B12 and uses 5-methyltetrahydrofolate as the methyl donor, catalyzed by methionine synthase. oregonstate.educreative-proteomics.comnih.govkarger.com

Because both this compound (via betaine) and folate pathways can remethylate homocysteine, their metabolic pathways are intertwined. oregonstate.edunih.govnih.govkarger.com Inadequate intake of folate can increase the requirement for this compound, as the body may rely more heavily on the betaine pathway for homocysteine remethylation. nih.govnih.govkarger.com Similarly, this compound deficiency can increase the demand for folate. nih.govnih.gov Vitamin B12 deficiency, by impairing the folate-dependent remethylation of homocysteine, can also influence this compound metabolism and potentially increase the reliance on the betaine pathway. nih.govnih.gov

Research indicates that genetic variations in enzymes involved in folate and this compound metabolism can influence individual requirements for this compound and susceptibility to deficiency-related complications. oregonstate.eduimrpress.comnih.gov

S-Adenosylmethionine (SAM) Generation and Utilization

S-Adenosylmethionine (SAM) is the primary methyl group donor for numerous methylation reactions in the body, including the de novo synthesis of phosphatidylthis compound from phosphatidylethanolamine. oregonstate.eduimrpress.comfrontiersin.orgmdpi.comwikipedia.orgcreative-proteomics.comnih.govresearchgate.netuncnri.orgmdpi.comahajournals.orgnih.gov SAM is synthesized from methionine and ATP, a reaction catalyzed by methionine adenosyltransferases. creative-proteomics.commdpi.com

This compound metabolism contributes to SAM availability indirectly through the regeneration of methionine from homocysteine via the betaine-BHMT pathway. imrpress.commdpi.comresearchgate.netcreative-proteomics.comnih.govresearchgate.nete-century.us This regenerated methionine can then be used for SAM synthesis. imrpress.commdpi.comcreative-proteomics.come-century.us

SAM is essential for various biological processes, including DNA, RNA, and protein methylation, which are critical for gene expression regulation and protein function. imrpress.comfrontiersin.orgcreative-proteomics.comnih.govnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. oregonstate.edumdpi.comnih.gov SAH is a potent inhibitor of SAM-dependent methyltransferases, and the ratio of SAM to SAH is considered an indicator of cellular methylation capacity. nih.gov The interconnectedness of this compound, folate, vitamin B12, and methionine metabolism is crucial for maintaining adequate SAM levels and supporting vital methylation processes. oregonstate.eduimrpress.commdpi.comresearchgate.netnih.govnih.govimrpress.come-century.us

Cellular and Molecular Functions of Choline and Its Metabolites

Structural Integrity and Dynamics of Biological Membranes

Choline is fundamental to the construction and maintenance of cellular membranes, which are vital for compartmentalization, signaling, and transport within the cell.

Phosphatidylthis compound as a Primary Membrane Component

Phosphatidylthis compound (PC) is the most abundant phospholipid in eukaryotic cell membranes, often accounting for at least 50% of the total phospholipid content. biocrates.comembopress.orguvigo.es It is a major building block of the lipid bilayer, providing structural integrity and contributing to membrane fluidity and function. bodybio.comnumberanalytics.comnumberanalytics.com The amphipathic nature of PC, with its hydrophilic head group containing this compound and hydrophobic fatty acid tails, allows it to spontaneously form the bilayer structure characteristic of cell membranes. bodybio.comnumberanalytics.comnumberanalytics.com This arrangement is essential for regulating the passage of molecules and ions into and out of the cell. bodybio.com this compound is required for the synthesis of PC, primarily through the cytidine (B196190) diphosphothis compound (CDP-choline) pathway. oregonstate.edufrontiersin.org The availability of this compound can influence the synthesis of PC, which in turn impacts the structural integrity of cell membranes. nih.govnih.govresearchgate.net PC is also a significant component of lipoproteins, which are crucial for the transport of lipids in the bloodstream. numberanalytics.com

Role of Sphingomyelin (B164518) in Membrane Architecture and Myelination

Sphingomyelin (SM) is another significant this compound-containing phospholipid found in cell membranes. oregonstate.edunih.govnih.gov It is particularly enriched in the myelin sheath, a specialized membrane structure that insulates nerve axons and facilitates rapid electrical signal conduction in the nervous system. nih.govlibretexts.org SM contributes to the unique physical characteristics of myelin and promotes membrane interactions within the myelin structure and between myelin and neurons. nih.govbiorxiv.org In the brain, SM levels increase significantly during early childhood, consistent with the progressive myelination of neurons after birth. wyethnutritionsc.org SM is synthesized from ceramide by the transfer of phosphothis compound (B91661), often derived from phosphatidylthis compound, by sphingomyelin synthases. biorxiv.org Beyond its structural role in myelin, SM is also involved in signal transduction pathways. nih.gov

Impact of this compound Metabolites on Membrane Fluidity and Organization

This compound and its metabolites influence the physical properties of cell membranes, including fluidity and organization. The composition of membrane lipids, particularly the length and saturation of fatty acid chains in phospholipids (B1166683) like PC and SM, directly affects membrane fluidity. uvigo.esnumberanalytics.com For instance, PCs with unsaturated fatty acids tend to increase membrane fluidity. numberanalytics.com Sphingolipids, including SM, typically have longer and more saturated fatty acid chains compared to PC, contributing to more ordered and thicker membrane domains. uvigo.es The interplay between different lipid species, including this compound-containing phospholipids and cholesterol, modulates membrane fluidity and the function of embedded proteins. numberanalytics.com Alterations in this compound metabolism and subsequent changes in PC and SM levels or fatty acid composition can impact membrane fluidity and organization, affecting various cellular processes. embopress.org

This compound's Role in Cellular Signaling Pathways

This compound-containing lipids and their derivatives are not merely structural components; they also act as precursors for important signaling molecules and directly modulate intracellular signaling cascades.

Production of Lipid Secondary Messengers from Phosphatidylthis compound

Phosphatidylthis compound serves as a precursor for the generation of several lipid secondary messengers through the action of phospholipases. numberanalytics.comoregonstate.edumdpi.comresearchgate.netresearchgate.net Enzymes like phospholipase D (PLD) hydrolyze PC to produce phosphatidic acid (PA) and this compound. numberanalytics.commdpi.comnih.gov Phosphatidic acid is a signaling molecule involved in various cellular processes, including the activation of pathways like the MAPK and PI3K/Akt cascades. numberanalytics.commdpi.comnih.govresearchgate.net Phospholipase A2 (PLA2) can cleave PC to release fatty acids, such as arachidonic acid, which can then be converted into eicosanoids, another class of signaling molecules. numberanalytics.comresearchgate.netnih.gov Diacylglycerol (DAG), another lipid secondary messenger, can also be released from the degradation of PC by phospholipases. oregonstate.edumdpi.combritannica.com DAG is known to activate protein kinase C, which is involved in numerous signaling events. nih.govbritannica.com Sphingomyelin can also be metabolized by sphingomyelinases to produce ceramide, which is a signaling molecule involved in processes like cell growth, differentiation, and apoptosis. oregonstate.eduresearchgate.netfrontiersin.org

Involvement in Transglutaminase Activity and Expression

Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze post-translational modification of proteins, playing roles in processes such as cell signal transduction, differentiation, and apoptosis nih.govresearchgate.net. Research indicates that this compound and its containing phospholipids, such as CDP-choline and L-alpha-glyceryl-phosphorylthis compound (AGPC), can modulate transglutaminase activity and expression, particularly in cells like primary astrocytes nih.govfrontiersin.orgresearchgate.net. Studies using primary astrocyte cultures have shown that treatment with this compound, CDP-choline, or AGPC can increase TG activity nih.gov. Specifically, AGPC has been observed to induce notable effects, enhancing monodansyl-cadaverine fluorescence in both the cytosol and nuclei, suggesting its involvement in differentiation processes linked to nucleus-cytosol communication during astroglial cell proliferation and development nih.gov. Western blot analysis has further demonstrated that this compound and AGPC treatment can increase the expression of TG-2 in astrocytes nih.govresearchgate.net. These findings suggest a significant role for this compound precursors in influencing transglutaminase activity and expression, which in turn can impact cellular processes like proliferation and differentiation in astroglial cells nih.govresearchgate.net.

Neurobiological Functions Beyond Neurotransmission

Beyond its well-established role as a precursor for the neurotransmitter acetylthis compound (B1216132), this compound plays crucial roles in neurobiological functions, particularly during development.

Role in Neurogenesis and Neuronal Differentiation

This compound is recognized as a critical nutrient for neurogenesis and neuronal differentiation, processes fundamental to brain development nih.govnih.govtandfonline.commdpi.comresearchgate.net. Adequate this compound availability is necessary for mammalian development, and its demand increases during neural development due to rapid cell proliferation nih.govmdpi.com. Studies, primarily in rodent models, have demonstrated that maternal this compound supplementation during pregnancy can stimulate hippocampal cell proliferation and promote adult neurogenesis in the dentate gyrus nih.govmdpi.commdpi.com. Conversely, this compound deficiency has been shown to inhibit fetal cell proliferation in the hippocampus and induce apoptosis nih.govmdpi.com. This compound influences neuronal differentiation, and its availability during fetal life can alter gene expression in brain regions like the hippocampus and cerebral cortex mdpi.com. Acetylthis compound, synthesized from this compound, also acts as a trophic factor influencing the growth and differentiation of stem and progenitor cells in the developing brain tandfonline.com. Research using neuroblastoma cell lines has explored the role of acetylthis compound as a modulator of neuronal differentiation, showing that activating acetylthis compound synthesis can lead to higher expression of neuronal specific traits ehu.eusnih.gov.

Impact on Neural Progenitor Cell Proliferation and Fate

This compound significantly impacts the proliferation and fate of neural progenitor cells (NPCs) nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org. NPCs are undifferentiated cells that undergo self-renewal and differentiate into neurons, astrocytes, and oligodendrocytes nih.govfrontiersin.orgfrontiersin.org. Low this compound intake during pregnancy has been shown to significantly alter progenitor cell fate, affecting both proliferation and differentiation frontiersin.orgfrontiersin.org. In the developing hippocampus of embryonic rodents, low this compound availability reduces progenitor cell proliferation and increases apoptosis frontiersin.orgfrontiersin.org. This reduction in the NPC pool, along with altered proportions of differentiated neurons, can lead to aberrant cortical layering frontiersin.org. Reduced levels of epidermal growth factor receptor (EGFR) protein due to low this compound availability are partly responsible for the decreased proliferation of NPCs frontiersin.org. Studies have also shown that this compound deficiency can suppress NSC proliferation and differentiation in the mouse hippocampus nih.gov. The uptake of extracellular this compound by human neural stem cells (hNSCs), mediated by transporters like CTL1, is crucial for cell proliferation, viability, and neurite outgrowth; inhibiting this uptake leads to intracellular this compound deficiency and suppressed cellular activities nih.govpreprints.org. This compound availability also regulates the expression of transcription factors like SOX4 in NPCs, influencing their fate unc.eduunc.edu. Low this compound intake can reduce SOX4 protein levels through the upregulation of microRNA miR-129-5p, impacting NPC proliferation and differentiation unc.eduunc.edu.

Data Table: Impact of this compound Availability on Neural Progenitor Cells (Based on rodent studies)

| This compound Availability | NPC Proliferation (Hippocampus) | NPC Apoptosis (Hippocampus) | Cortical Layering | EGFR Protein Levels | SOX4 Protein Levels (NPCs) |

| Low | Reduced frontiersin.orgfrontiersin.org | Increased frontiersin.orgfrontiersin.org | Aberrant frontiersin.org | Reduced frontiersin.org | Reduced unc.eduunc.edu |

| Adequate/High | Normal/Stimulated nih.govmdpi.commdpi.com | Normal frontiersin.orgfrontiersin.org | Normal frontiersin.org | Normal frontiersin.org | Normal unc.eduunc.edu |

This compound-Containing Phospholipids in Myelination Processes

This compound-containing phospholipids, particularly phosphatidylthis compound (PC) and sphingomyelin, are vital components of cell membranes and play a critical role in myelination processes nih.govmdpi.comfrontiersin.org. Myelination, the formation of the myelin sheath around nerve axons, is essential for efficient nerve impulse transmission nih.govmdpi.com. These phospholipids contribute to the structural and functional integrity of neuronal membranes, which is crucial for the formation of myelin nih.govmdpi.comfrontiersin.org. Sphingomyelin, a type of sphingolipid containing phosphothis compound, is a major lipid in the myelin sheath nih.gov. Its concentration increases significantly in the cerebral cortex during infancy, coinciding with rapid myelination nih.gov. Adequate this compound supply is necessary for the synthesis of these phospholipids, thereby supporting the myelination process nih.govmdpi.comfrontiersin.org. Compromised cognitive function has been linked to this compound deprivation during early development, potentially due to impaired myelination and cholinergic organization nih.gov.

Contribution to Epigenetic Regulation and Gene Expression

This compound significantly contributes to epigenetic regulation and gene expression, primarily through its role in one-carbon metabolism.

Methyl Donor Function via Betaine (B1666868) in DNA Methylation

This compound plays a key role in one-carbon metabolism as a precursor of betaine, which serves as a methyl donor for various methylation reactions, including DNA and histone methylation frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgpnas.orgcambridge.orgnih.govnih.govnih.govnih.gove-dmj.orgresearchgate.netfrontiersin.org. In this pathway, this compound is oxidized to betaine frontiersin.orge-dmj.org. Betaine then provides a methyl group to homocysteine, converting it back to methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT) frontiersin.orgnih.govnih.gove-dmj.org. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation frontiersin.orgcambridge.orgnih.govnih.gove-dmj.orgresearchgate.net.

Dietary availability of this compound and other methyl-group donors influences both DNA and histone methylation nih.govnih.gov. Maternal this compound intake, particularly during pregnancy, has been shown to influence DNA methylation patterns in offspring nih.govmdpi.comfrontiersin.orgfrontiersin.orgpnas.orgnih.govnih.gov. For example, maternal this compound supplementation during pregnancy has been found to increase global DNA methylation in fetal livers and placental tissue in animal models frontiersin.orgpnas.org. However, the relationship between this compound intake and DNA methylation can be complex and context-dependent, with some studies showing inverse correlations or site-specific effects frontiersin.orgnih.gov.

This compound's influence on DNA methylation can impact gene expression, thereby affecting various developmental processes, including brain development nih.govmdpi.comfrontiersin.orgpnas.orgnih.govnih.gov. Low this compound availability during neurogenesis can reduce methylation potential in embryonic brains, leading to abnormal microRNA expression in neural progenitor cells and altered gene expression nih.govfrontiersin.org. This epigenetic modulation by this compound is considered a potential mechanism underlying its long-term effects on cognitive function and neurodevelopment nih.govnih.govresearchgate.netmdpi.com.

Data Table: this compound's Role in DNA Methylation

| This compound Metabolite | Role in Methylation | Key Enzyme | Impact on DNA Methylation | Biological Outcome |

| Betaine | Methyl Donor (via homocysteine remethylation) frontiersin.orgnih.govnih.gove-dmj.org | Betaine-homocysteine methyltransferase (BHMT) frontiersin.orgnih.govnih.gove-dmj.org | Influences SAM/SAH balance, impacting DNA methylation nih.govnih.gov | Modulation of gene expression nih.govmdpi.comfrontiersin.orgpnas.orgnih.govnih.gov |

Influence on Histone Methylation and Chromatin Structure

This compound contributes to methylation reactions as a precursor to betaine, which serves as a methyl donor in the methionine cycle. researchgate.netimrpress.comimrpress.com This process is vital for the creation of S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, proteins, and lipids. biomolther.orgfrontiersin.org Methylation of DNA and histones are critical epigenetic mechanisms that regulate gene expression. biomolther.orgfrontiersin.org Studies in rodent models have shown that maternal diets low in this compound during pregnancy can lead to decreased methionine and SAM concentrations, resulting in hypomethylation of DNA and histones in the fetal hippocampus. nih.gov These epigenetic changes can alter the expression of genes that regulate brain progenitor cell proliferation, differentiation, apoptosis, and migration. nih.gov

Modulation of Gene Expression Profiles by this compound Availability

This compound availability can significantly impact gene expression profiles, often mediated through epigenetic mechanisms. biomolther.orgnih.gov As a source of methyl groups via betaine and SAM, this compound influences DNA and histone methylation, thereby affecting chromatin structure and gene transcription. biomolther.orgfrontiersin.org Research indicates that this compound deficiency can lead to altered expression of genes involved in various cellular processes. For example, in neural progenitor cells of the fetal hippocampus in rodent models, lower this compound availability was associated with increased expression of genes that inhibit cell cycling, such as CDKN3, p15Ink4B, and p27Kip1. nih.gov Conversely, lower this compound was also linked to increased expression of genes and proteins marking the differentiation of progenitor cells into mature neurons. nih.gov This highlights how this compound availability can finely tune the expression of genes controlling cell cycle progression and differentiation pathways.

Role in Regulating Cell Proliferation, Differentiation, and Apoptosis

This compound and its metabolites are integral to regulating fundamental cell fate processes, including proliferation, differentiation, and apoptosis (programmed cell death). biomolther.orgnih.govtandfonline.com this compound is essential for the synthesis of phosphatidylthis compound (PC) and sphingomyelin (SM), major phospholipids that constitute cell membranes, which are crucial for cell division and growth. nih.govbiomolther.orgwikipedia.org The CDP-choline pathway, a key route for PC synthesis, is considered a determinant of cell cycle progression, cell proliferation, and apoptosis. imrpress.com this compound uptake is also recognized as a rate-limiting step in cell proliferation and differentiation. biomolther.org

Studies have demonstrated that this compound deficiency can inhibit cell proliferation and induce apoptosis in various cell types, including neural progenitor cells and esophageal cancer cells. biomolther.orgnih.govmdpi.com For instance, inhibiting extracellular this compound uptake, leading to intracellular this compound deficiency, suppressed cell proliferation and increased caspase-3/7 activity, a marker of apoptosis, in human neural stem cells. mdpi.com this compound deficiency has been shown to trigger apoptosis through mechanisms that may involve impaired PC synthesis or an increase in ceramide, a pro-apoptotic lipid metabolite. biomolther.org Acetylthis compound, synthesized from this compound, also influences basic cell functions like mitosis and cell differentiation. fishersci.co.uk

| Cellular Process | Effect of this compound/Metabolites | Involved Metabolites/Pathways |

| Cell Proliferation | Essential for membrane synthesis; Deficiency inhibits proliferation. biomolther.orgnih.govtandfonline.commdpi.com | Phosphatidylthis compound, Sphingomyelin, CDP-choline pathway imrpress.combiomolther.orgtandfonline.com |

| Cell Differentiation | Influences gene expression markers of differentiation; this compound uptake is rate-limiting. biomolther.orgnih.gov | This compound, Acetylthis compound biomolther.orgfishersci.co.uk |

| Apoptosis | Deficiency can induce apoptosis; Involves PC synthesis and ceramide levels. biomolther.orgnih.govtandfonline.commdpi.com | Phosphatidylthis compound, Ceramide, CDP-choline pathway imrpress.combiomolther.orgtandfonline.com |

| Histone Methylation | Provides methyl groups via Betaine and SAM. imrpress.combiomolther.orgfrontiersin.org | Betaine, S-adenosylmethionine (SAM) imrpress.combiomolther.orgfrontiersin.org |

| Gene Expression | Modulated via epigenetic changes (DNA/histone methylation). biomolther.orgnih.govfrontiersin.org | This compound, Betaine, SAM biomolther.orgnih.govfrontiersin.org |

Regulation of Lipid Transport and Metabolism

This compound plays a critical role in the regulation of lipid transport and metabolism, particularly in the liver. nih.govimrpress.com Its involvement is primarily through the synthesis of phosphatidylthis compound, a key component of lipoproteins. nih.govoregonstate.edu

This compound's Essentiality in Lipoprotein Synthesis

Phosphatidylthis compound synthesis is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. nih.govoregonstate.edu VLDL particles are responsible for transporting triglycerides and cholesterol from the liver to peripheral tissues. oregonstate.edu The synthesis of PC for VLDL can occur through the CDP-choline pathway or the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. imrpress.comfrontiersin.orgoregonstate.edu Adequate this compound is necessary to ensure sufficient PC is available for VLDL formation, thus facilitating the transport of lipids out of the liver. nih.govoregonstate.edunih.gov

| Process | Role of this compound/Metabolites | Key Metabolites/Pathways Involved |

| Lipoprotein Synthesis | Essential for Phosphatidylthis compound synthesis, a VLDL component. nih.govoregonstate.edu | Phosphatidylthis compound, CDP-choline pathway, PEMT pathway imrpress.comfrontiersin.orgoregonstate.edu |

| Lipid Transport (Hepatic) | Facilitates VLDL assembly and secretion from the liver. nih.govoregonstate.edunih.gov | Phosphatidylthis compound nih.govoregonstate.edunih.gov |

Mechanism in Preventing Hepatic Lipid Accumulation

This compound deficiency can lead to the abnormal deposition of fat in the liver, a condition known as nonalcoholic fatty liver disease (NAFLD). nih.govoregonstate.edu This occurs because inadequate this compound results in insufficient phosphatidylthis compound synthesis. nih.govoregonstate.edu Without sufficient PC, the liver's capacity to synthesize and secrete VLDL is impaired, leading to the accumulation of triglycerides and other lipids within hepatocytes. nih.govresearchgate.netoregonstate.edu This mechanism underscores this compound's critical role in maintaining hepatic lipid homeostasis and preventing steatosis. nih.govresearchgate.netoregonstate.edu

Choline Transport Mechanisms and Intracellular Homeostasis

Mechanisms of Choline Uptake Across Biological Membranes

This compound transport into cells is mediated by several mechanisms, primarily categorized by their affinity for this compound and their dependence on sodium ions. These mechanisms include high-affinity, sodium-dependent transport, low-affinity, sodium-independent transport, intermediate-affinity transport, and facilitated diffusion. researchgate.netresearchgate.netnih.govebm-journal.org

High-Affinity, Sodium-Dependent Transport (e.g., CHT1s)

The high-affinity this compound transporter 1 (CHT1), also known as SLC5A7, is a primary mediator of this compound uptake in cholinergic neurons. This transport system is characterized by its high affinity for this compound (typically in the low micromolar range) and its strict dependence on the presence of extracellular sodium ions. researchgate.netnih.govebm-journal.orgmdpi.comresearchgate.netmdpi.comresearchgate.net CHT1 functions as a sodium-coupled symporter, utilizing the electrochemical gradient of sodium to drive this compound into the cell. uniprot.orgnih.gov This process is considered the rate-limiting step in the synthesis of the neurotransmitter acetylthis compound (B1216132) in cholinergic nerve terminals, ensuring a sufficient supply of this compound for rapid acetylthis compound production and recycling in the synaptic cleft. researchgate.netresearchgate.netuniprot.orgnih.govnih.govtandfonline.com CHT1 activity is also dependent on chloride ions, which are thought to act as regulatory ions rather than being cotransported. uniprot.org

A key characteristic of high-affinity this compound transport is its sensitivity to inhibition by hemicholinium-3 (B1673050) (HC-3), a potent and selective inhibitor. researchgate.netnih.govebm-journal.orgnih.gov Research indicates that CHT1 is predominantly localized in presynaptic terminal intracellular organelles and translocates to the plasma membrane in an active form in response to neuronal activity, highlighting a regulatory mechanism linked to neurotransmission demands. uniprot.orgnih.gov

Low-Affinity, Sodium-Independent Transport (e.g., OCTs)

Low-affinity this compound transport is mediated by polyspecific organic cation transporters (OCTs), primarily OCT1 (SLC22A1) and OCT2 (SLC22A2). researchgate.netnih.govebm-journal.orgmdpi.commdpi.combiomolther.org These transporters exhibit a lower affinity for this compound compared to CHT1, with Km values typically in the high micromolar to millimolar range. researchgate.netnih.gov Unlike CHT1, OCT-mediated this compound transport is generally sodium-independent. nih.govebm-journal.orgmdpi.commdpi.combiomolther.org

OCTs are widely distributed in various tissues, including the liver and kidney, and are involved in the transport of a broad range of endogenous and exogenous organic cations. ebm-journal.orgmdpi.combiomolther.org While OCT1 and OCT2 transport this compound, OCT3 (SLC22A3) does not appear to recognize this compound as a substrate. mdpi.combiomolther.org Low-affinity transport systems are thought to play a significant role in supplying this compound for the synthesis of phospholipids (B1166683), essential components of cell membranes, in many cell types. nih.govmdpi.com

Intermediate-Affinity this compound Transporter-Like (CTL1) Proteins

The this compound transporter-like protein 1 (CTL1), also known as SLC44A1, represents an intermediate-affinity this compound transport system. researchgate.netnih.govebm-journal.orgmdpi.commdpi.com CTL1-mediated this compound uptake is typically sodium-independent and exhibits an affinity for this compound that falls between that of CHT1 and OCTs, generally in the low micromolar range. ebm-journal.orgmdpi.comnih.govnih.govguidetopharmacology.orgspandidos-publications.com

CTL1 is widely expressed in various human tissues and is functionally expressed on the plasma membrane of numerous cell types, including neurons, astrocytes, keratinocytes, and cancer cells. biomolther.orgnih.govnih.govguidetopharmacology.org Studies suggest that CTL1 is involved in supplying this compound for phospholipid synthesis and may also contribute to non-neuronal acetylthis compound synthesis. nih.gov CTL1-mediated transport can be inhibited by high concentrations of HC-3 and various organic cations. mdpi.combiomolther.orgnih.govguidetopharmacology.org Research indicates that CTL1 function can be pH-dependent and may operate via a this compound/H+ antiport system in some cells. nih.govspandidos-publications.com

Facilitated Diffusion Mechanisms

While active transport mechanisms (requiring energy) are prominent for this compound uptake, facilitated diffusion, a passive process that does not directly require ATP hydrolysis, also contributes to this compound transport across some biological membranes. researchgate.netresearchgate.netnih.govebm-journal.org This mechanism involves carrier proteins that facilitate the movement of this compound down its concentration gradient. Facilitated diffusion of this compound has been observed in erythrocytes and across the blood-brain barrier. researchgate.net Recent research suggests that members of the FLVCR family of transporters, such as FLVCR1 and FLVCR2, may act as uniporters facilitating this compound diffusion across membranes. biorxiv.org These transporters appear to operate via an alternating-access mechanism, with this compound binding inducing conformational changes that facilitate translocation. biorxiv.org

Molecular Identification and Characterization of this compound Transporters

The molecular identities of the major this compound transporters have been established, allowing for detailed characterization of their structure, function, and regulation.

CHT1 (SLC5A7): CHT1 is an integral membrane protein belonging to the SLC5 family, which also includes sodium-glucose cotransporters. researchgate.netuniprot.org It typically possesses 13 transmembrane segments. researchgate.net Molecular studies have confirmed its high affinity for this compound and its dependence on sodium and chloride ions for transport activity. uniprot.orgnih.govuniprot.org Research has also elucidated its trafficking between intracellular compartments and the plasma membrane, a key regulatory mechanism for its activity. researchgate.netuniprot.orgnih.gov

OCTs (SLC22A1-3): The OCTs are members of the SLC22 family of organic cation transporters. mdpi.com OCT1 and OCT2 have been functionally characterized as low-affinity this compound transporters, while OCT3 does not transport this compound. mdpi.combiomolther.org These transporters are known for their broad substrate specificity and their dependence on the membrane potential. nih.gov

CTLs (SLC44A1-5): The CTL family consists of five members (CTL1-5), encoded by the SLC44A1-5 genes. mdpi.commdpi.comguidetopharmacology.org CTL1 (SLC44A1) is the most well-characterized member involved in this compound transport across the plasma membrane. mdpi.combiomolther.orgnih.govguidetopharmacology.org CTL1 is a putative 10-transmembrane domain protein. guidetopharmacology.org Studies have shown that CTL1 and CTL2 are functionally expressed as this compound transporters, with CTL1 mediating intermediate-affinity, sodium-independent transport. mdpi.combiomolther.orgguidetopharmacology.org While CTL1 is widely expressed, other CTLs may have more restricted tissue distributions or roles in intracellular this compound transport, such as CTL2's potential involvement in mitochondrial this compound uptake. biomolther.org Mitochondrial this compound transport is also mediated by SLC25A48. medrxiv.org

Kinetic studies using radiolabeled this compound have been instrumental in characterizing the different transport systems. These studies typically involve measuring the rate of this compound uptake at varying concentrations and in the presence or absence of sodium ions or inhibitors like HC-3. researchgate.netnih.govnih.govmdpi.comnovusbio.comparahostdis.orgbioline.org.br Michaelis-Menten kinetics are often applied to determine key parameters such as the Michaelis constant (Km), representing the affinity of the transporter for this compound, and the maximal velocity (Vmax), reflecting the transport capacity. nih.govmdpi.comnovusbio.comparahostdis.orgbioline.org.br

| Transporter Type | Examples | Affinity for this compound | Sodium Dependence | Sensitivity to Hemicholinium-3 | Primary Role/Location |

| High-Affinity, Sodium-Dependent | CHT1 (SLC5A7) | High (low µM) | Yes | High sensitivity (nM) | Acetylthis compound synthesis in cholinergic neurons |

| Low-Affinity, Sodium-Independent | OCT1, OCT2 (SLC22A1, SLC22A2) | Low (high µM - mM) | No | Low sensitivity | General this compound supply, Liver, Kidney |

| Intermediate-Affinity, Na-Independent | CTL1 (SLC44A1) | Intermediate (low µM) | No | Lower sensitivity than CHT1 | Phospholipid synthesis, Ubiquitous expression |

| Facilitated Diffusion | FLVCR1, FLVCR2? | Lower (mM) | No | Variable | Passive movement down gradient, Erythrocytes, BBB? |

Note: Affinity values (Km) can vary depending on the cell type and experimental conditions.

Regulation of this compound Transport and its Impact on Cellular Metabolism

The regulation of this compound transport is crucial for maintaining cellular this compound homeostasis and supporting various metabolic pathways. This compound uptake is often the rate-limiting step for key metabolic processes, including acetylthis compound synthesis in neurons and phosphatidylthis compound synthesis in many cell types. researchgate.netresearchgate.netnih.govtandfonline.combiomolther.orgnih.gov

Cellular this compound levels and transport activity are tightly linked to this compound metabolism. This compound can be phosphorylated by this compound kinase to form phosphothis compound (B91661), a precursor for phosphatidylthis compound synthesis via the CDP-choline pathway. imrpress.comnih.govimrpress.com It can also be oxidized to betaine (B1666868), which serves as a methyl group donor. imrpress.comnih.govimrpress.comoregonstate.edu In cholinergic neurons, this compound is acetylated to form acetylthis compound. imrpress.comnih.govimrpress.com

Regulation of this compound transporters occurs at multiple levels, including gene expression, protein synthesis, post-translational modifications, and trafficking to and from the plasma membrane. For instance, CHT1 activity is regulated by its internalization from the cell surface and recycling back to the membrane, a process influenced by neuronal activity. uniprot.orgnih.gov

Research indicates that cellular signaling pathways, such as protein kinase C (PKC) signaling, can modulate this compound transporter function. Studies in hepatic cells have shown that PKC activation can enhance CTL1 function by increasing its expression on the cell surface. spandidos-publications.com This suggests that cellular signaling can directly impact the capacity for this compound uptake, thereby influencing downstream metabolic processes like phospholipid synthesis. spandidos-publications.comnih.gov

Furthermore, this compound transport and metabolism are interconnected. The rate of this compound uptake can influence the flux through the CDP-choline pathway and the accumulation of intracellular this compound. nih.gov Dysregulation of this compound transport and metabolism has been implicated in various pathological conditions, including neurodegenerative disorders and certain cancers, highlighting the importance of maintaining proper this compound homeostasis. researchgate.netnih.govebm-journal.org For example, increased this compound accumulation observed in tumors is thought to be related to increased this compound uptake supporting the high demand for cell membrane synthesis associated with rapid proliferation. mdpi.com

Detailed research findings, including kinetic parameters and the effects of inhibitors, provide insights into the functional characteristics of different this compound transporters and how their activity is regulated in various physiological and pathological states. These studies contribute to a deeper understanding of how cells acquire and utilize this compound to support essential metabolic functions.

This compound Distribution and Homeostasis in Specific Organ Systems (Cellular Level)

This compound is distributed throughout the body and its homeostasis is tightly regulated within different organ systems to meet specific cellular demands researchgate.net.

Brain this compound Dynamics and Blood-Brain Barrier Transport

The brain has a high demand for this compound, which is essential for the synthesis of acetylthis compound, a key neurotransmitter involved in cognitive functions like learning and memory researchgate.netmdpi.comwikipedia.orgnih.gov. This compound uptake into the brain is mediated by transport mechanisms at the blood-brain barrier (BBB) researchgate.netnih.govresearchgate.netnih.gov.

This compound transport across the BBB occurs via carrier-mediated transport nih.govresearchgate.netnih.gov. Studies in rat models have shown that brain this compound uptake at the BBB is saturable researchgate.netnih.gov. The BBB this compound transporter exhibits an apparent affinity (Km) in the range of 39-42 µM in rats, which is significantly higher than previously reported in vivo but lower than the high-affinity neuronal this compound transport system (Km = 1-5 µM) researchgate.netnih.gov. This transport mechanism does not appear to require sodium for uptake; in fact, uptake was found to be greater in a sodium-free environment in one study researchgate.netnih.gov. Hemicholinium-3 inhibits brain this compound uptake at the BBB, with a Ki of 57 ± 11 µM in rats researchgate.netnih.gov.

Interactive Table: Blood-Brain Barrier this compound Transport Characteristics (Rat)

| Characteristic | Value (Rat) | Notes | Source |

| Km (µM) | 39-42 | Apparent affinity at the BBB | researchgate.netnih.gov |

| Vmax (nmol/min/g) | 2.4-3.1 | Maximum transport velocity | nih.gov |

| Sodium Dependence | Sodium-independent | Uptake greater in sodium-free environment | researchgate.netnih.gov |

| Hemicholinium-3 Ki (µM) | 57 ± 11 | Inhibition constant | researchgate.netnih.gov |

Within the brain, different this compound transporters are involved in neuronal this compound dynamics. High-affinity this compound transporter 1 (CHT1), encoded by the SLC5A7 gene, is predominantly found in cholinergic neurons and is responsible for the high-affinity, sodium-dependent uptake of this compound necessary for acetylthis compound synthesis biomolther.orgresearchgate.netebm-journal.orgoup.comwikipedia.orgfrontiersin.org. This uptake is considered the rate-limiting step in acetylthis compound production researchgate.netnih.govfrontiersin.org. CHT1 is highly sensitive to inhibition by hemicholinium-3 biomolther.orgresearchgate.netebm-journal.orgfrontiersin.org.

This compound transporter-like proteins (CTLs), particularly CTL1 (SLC44A1) and CTL2 (SLC44A2), are also expressed in the brain, including in brain microvascular endothelial cells that form the BBB biomolther.orgoup.commdpi.comwikipedia.org. CTL1 is an intermediate-affinity, sodium-independent transporter and is widely expressed biomolther.orgresearchgate.netoup.com. It is primarily located on the plasma membrane and is involved in extracellular this compound uptake biomolther.orgoup.comwikipedia.org. CTL2 is also found on the plasma membrane and is highly expressed in mitochondria, potentially playing a role in the oxidative pathway of this compound metabolism mdpi.comwikipedia.org. CTL1 and CTL2 together mediate this compound transport to the brain through the BBB mdpi.com.

Hepatic and Renal this compound Metabolism Regulation

The liver plays a central role in this compound metabolism and homeostasis imrpress.comnih.govimrpress.comfrontiersin.org. It is a primary site for endogenous this compound synthesis, mainly in the form of phosphatidylthis compound, although this synthesis is often insufficient to meet the body's needs nih.govnih.gov. The liver is also where a significant portion of dietary this compound is processed nih.gov.

This compound undergoes several metabolic fates in the liver, including phosphorylation to produce phospholipids and oxidation to form betaine imrpress.comnih.govimrpress.com. Phosphatidylthis compound is a crucial metabolite in the liver, essential for the synthesis and secretion of very-low-density lipoproteins (VLDL), which are involved in triglyceride transport imrpress.comoregonstate.edunih.govimrpress.com. Aberrant VLDL secretion can lead to hepatic steatosis imrpress.comnih.govimrpress.com. The homeostasis of phosphatidylthis compound in the liver is maintained by balancing its synthesis and uptake with its catabolism and secretion imrpress.com.

The oxidation of this compound to betaine primarily occurs in the liver and kidney, catalyzed by this compound dehydrogenase and betaine aldehyde dehydrogenase imrpress.comoregonstate.eduresearchgate.netimrpress.comfrontiersin.org. Betaine serves as a methyl group donor in the remethylation of homocysteine to methionine, which is important for S-adenosylmethionine (SAM) production imrpress.comoregonstate.eduimrpress.com. SAM is a key methylating agent involved in various processes, including epigenetic regulation imrpress.comoregonstate.eduimrpress.comnih.gov. Liver function is highly dependent on the availability of methyl donors like this compound, and deficiency can lead to fatty liver and liver damage oregonstate.edunih.govnih.gov.

The kidney is another important organ for this compound metabolism, particularly in the conversion of this compound to betaine imrpress.comoregonstate.eduresearchgate.netfrontiersin.org. Betaine acts as an osmolyte, crucial for cell volume regulation and protecting cell integrity, especially in the kidney medulla under hyperosmotic conditions oregonstate.edunih.gov. Renal cells possess specific this compound transport systems. Studies in rabbit renal cells have identified a sodium-independent this compound transport system with an apparent affinity (Km) of 155 ± 19 µmol/L and a maximum velocity (Vmax) of 71 ± 12 pmol/µL cell water/min nih.gov. This transport was found to be chloride-dependent and its rate increased when cells were adapted to a hyperosmotic environment, suggesting an increased demand for this compound for betaine and glycerophosphorylthis compound synthesis under such conditions nih.gov.

Interactive Table: Renal this compound Transport Characteristics (Rabbit Renal Cells)

| Characteristic | Value (Rabbit Renal Cells) | Notes | Source |

| Km (µmol/L) | 155 ± 19 | Apparent affinity | nih.gov |

| Vmax (pmol/µL cell water/min) | 71 ± 12 (normal osmolarity) | Maximum transport velocity | nih.gov |

| Vmax (pmol/µL cell water/min) | 166 ± 9 (hyperosmotic, NaCl) | Increased Vmax under hyperosmotic conditions | nih.gov |

| Vmax (pmol/µL cell water/min) | 96 ± 12 (hyperosmotic, urea) | Increased Vmax under hyperosmotic conditions | nih.gov |

| Sodium Dependence | Sodium-independent | nih.gov | |

| Chloride Dependence | Chloride-dependent | Transport reduced without chloride | nih.gov |

Altered this compound metabolism has been implicated in kidney injury, particularly in conditions like sepsis-associated acute kidney injury (SA-AKI) physiology.orgmdpi.com. Studies have shown differential abundance of this compound-related metabolites in SA-AKI and altered gene expression of this compound metabolism enzymes in the kidneys and liver of affected subjects physiology.org. This compound deficiency can exacerbate renal injury, potentially due to impaired phosphatidylthis compound synthesis, leading to membrane damage, oxidative stress, and fibrosis mdpi.com.

Advanced Research Paradigms and Emerging Concepts in Choline Biology

Multi-Omics Approaches in Choline Research

The integration of data from multiple "omics" disciplines, such as metabolomics, lipidomics, transcriptomics, and proteomics, offers powerful insights into the intricate molecular networks influenced by this compound. This multi-omics strategy allows researchers to move beyond studying individual molecules in isolation and explore the dynamic interactions within biological systems.

This compound Metabolomics and Lipidomics for Pathway Elucidation

Metabolomics and lipidomics, focusing on the comprehensive analysis of small molecules and lipids, respectively, are crucial for understanding this compound's metabolic fate and its impact on cellular lipid profiles. Since lipids and water-soluble polar metabolites are often interconnected in common biological pathways, the synergistic application of lipidomics and metabolomics can reaffirm pathway perturbations and identify key enzymes at precise steps of metabolic pathways. sci-hub.se This integrated approach can provide a global signature of cellular changes, allowing for the unbiased discovery of pathway alterations. sci-hub.se